molecular formula C8H7N3O B061378 4-(Pyridin-3-yl)-1,2-oxazol-5-amine CAS No. 186960-06-5

4-(Pyridin-3-yl)-1,2-oxazol-5-amine

Cat. No.: B061378
CAS No.: 186960-06-5
M. Wt: 161.16 g/mol
InChI Key: CZAQWMTZPBTIEZ-UHFFFAOYSA-N
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Description

4-(Pyridin-3-yl)-1,2-oxazol-5-amine is a heterocyclic compound that features a pyridine ring fused with an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-3-yl)-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with glyoxal in the presence of an acid catalyst to form the oxazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-(Pyridin-3-yl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxazole ring to its reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions include various substituted oxazole derivatives, reduced oxazole compounds, and halogenated pyridine derivatives.

Scientific Research Applications

4-(Pyridin-3-yl)-1,2-oxazol-5-amine has several scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-yl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

  • 4-(Pyridin-2-yl)-1,2-oxazol-5-amine
  • 4-(Pyridin-4-yl)-1,2-oxazol-5-amine
  • 4-(Pyridin-3-yl)-1,3-oxazol-5-amine

Uniqueness: 4-(Pyridin-3-yl)-1,2-oxazol-5-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the pyridine ring and the oxazole ring can significantly affect the compound’s interaction with molecular targets, making it distinct from its analogues.

Properties

IUPAC Name

4-pyridin-3-yl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8-7(5-11-12-8)6-2-1-3-10-4-6/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAQWMTZPBTIEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(ON=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587618
Record name 4-(Pyridin-3-yl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186960-06-5
Record name 4-(Pyridin-3-yl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of α-(dimethylamino)-α-(3-pyridyl)acetonitrile (5.19 g, 30 mmol) in acetic acid (40 ml) was added hydroxylamine hydrochloride (2.8 g, 40 mmol). The reaction mixture was stirred at 100° C. for 1 hour, cooled to room temperature and concentrated in vacuo. Water (50 ml) was added and the reaction mixture neutralized with solid potassium carbonate. The precipitated compound was filtered washed with water and dried giving the title compound in 4.2 g yield.
Quantity
5.19 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

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